(R)-5,7-difluorochroman-4-amine
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Overview
Description
®-5,7-difluorochroman-4-amine is a chiral compound belonging to the class of chroman derivatives. This compound is characterized by the presence of two fluorine atoms at the 5th and 7th positions of the chroman ring and an amine group at the 4th position. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,7-difluorochroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative, such as 5,7-difluorochroman.
Introduction of the Amine Group: The amine group can be introduced through a reductive amination process. This involves the reaction of the chroman derivative with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-5,7-difluorochroman-4-amine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Chiral Catalysis: Employing chiral catalysts to directly produce the ®-enantiomer, thereby eliminating the need for chiral resolution steps.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-5,7-difluorochroman-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of hydroxylated or alkylated derivatives.
Scientific Research Applications
®-5,7-difluorochroman-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of ®-5,7-difluorochroman-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its specific application.
Pathways Involved: The interaction with molecular targets can modulate various biochemical pathways, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
(S)-5,7-difluorochroman-4-amine: The enantiomer of ®-5,7-difluorochroman-4-amine, with similar chemical properties but different biological activities.
5,7-difluorochroman-4-ol:
5,7-difluorochroman-4-carboxylic acid: A carboxylated derivative used in different synthetic pathways.
Uniqueness
®-5,7-difluorochroman-4-amine is unique due to its specific chiral configuration, which imparts distinct biological activities and reactivity compared to its enantiomer and other derivatives. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7H,1-2,12H2/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGYMNXLPZADME-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677274 |
Source
|
Record name | (4R)-5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213103-28-6 |
Source
|
Record name | (4R)-5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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